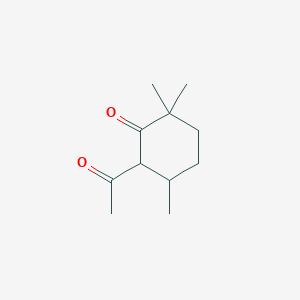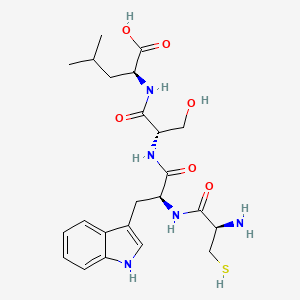
Methyl 3-(2-methylanilino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methylanilino)but-2-enoate is an organic compound with the molecular formula C12H15NO2 It is a derivative of butenoic acid and features an anilino group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-methylanilino)but-2-enoate can be synthesized through the reaction of methyl 3-oxobutanoate with 2-methylaniline. The reaction typically involves the use of an acidic catalyst to facilitate the formation of the anilino derivative. The reaction is carried out at room temperature, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-methylanilino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The anilino group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Methyl 3-(2-methylanilino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-methylanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
- Methyl 3-(methylamino)but-2-enoate
- Methyl 3-(bromomethyl)but-3-enoate
- Methyl 3-[(tributylstannyl)methyl]but-3-enoate
Comparison: Methyl 3-(2-methylanilino)but-2-enoate is unique due to the presence of the 2-methylanilino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
920312-56-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-(2-methylanilino)but-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-9-6-4-5-7-11(9)13-10(2)8-12(14)15-3/h4-8,13H,1-3H3 |
InChI Key |
KZDIIDYBMNTQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)


![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)


![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)

![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
